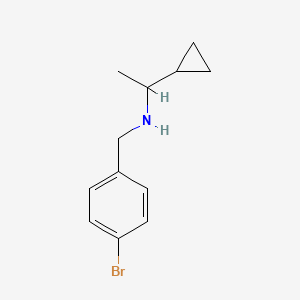

N-(4-bromobenzyl)-1-cyclopropylethanamine

Descripción general

Descripción

N-(4-bromobenzyl)-1-cyclopropylethanamine is a chemical compound characterized by its bromobenzyl group and cyclopropylethanamine structure

Synthetic Routes and Reaction Conditions:

Bromination: The synthesis of this compound often begins with the bromination of benzyl compounds. This involves the reaction of benzyl chloride with bromine in the presence of a catalyst.

Cyclopropanation: The cyclopropyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the use of diiodomethane and zinc-copper couple.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclopropanation reactions, followed by amination under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or cyclopropylamine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.

Major Products Formed:

Oxidation Products: Alcohols, ketones, carboxylic acids.

Reduction Products: Amines, cyclopropylamines.

Substitution Products: Hydroxylated or aminated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

N-(4-bromobenzyl)-1-cyclopropylethanamine has been investigated as a potential anticancer agent. The compound may function by modulating specific pathways involved in tumor growth and survival, particularly through the inhibition of prolyl hydroxylases, which play a role in the regulation of hypoxia-inducible factors (HIFs) . This modulation can enhance erythropoietin production, potentially benefiting patients with anemia associated with cancer treatments.

Neuropharmacology

Research indicates that compounds similar to this compound may interact with neurotransmitter systems in the brain. These interactions can lead to alterations in neurotransmitter receptor activity, which could be beneficial for treating neurological disorders . For instance, studies have shown that such compounds can act as modulators at serotonin receptors, which are crucial for mood regulation.

Biochemical Applications

Enzyme Inhibition

The compound has been noted for its potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can have therapeutic implications, particularly in diseases where enzyme activity contributes to pathophysiology. For example, inhibiting prolyl hydroxylases can be advantageous in conditions like ischemia and myocardial infarction .

Biocatalysis

In biocatalytic processes, this compound can serve as a substrate or product in enzyme-mediated reactions. Its structural features allow for specific interactions with enzymes, facilitating the synthesis of chiral amines and other valuable compounds .

Antimicrobial Potential

Recent studies have explored the antimicrobial properties of this compound and its derivatives. Preliminary findings suggest that modifications to its structure can enhance its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Ethambutol | 1.2 | Positive control |

| Isoniazid | 0.25 | Positive control |

| This compound | ND | Not determined |

Case Study 1: Anticancer Drug Development

A study focusing on the anticancer potential of this compound demonstrated its ability to inhibit tumor cell proliferation in vitro. The mechanism was linked to its action on HIF pathways, suggesting that it could be developed into a therapeutic agent for cancer treatment.

Case Study 2: Neuropharmacological Effects

In neuropharmacological research, this compound was evaluated for its effects on serotonin receptor modulation. The results indicated promising outcomes in altering mood-related behaviors in animal models, supporting further investigation into its therapeutic applications for depression and anxiety disorders.

Mecanismo De Acción

The mechanism by which N-(4-bromobenzyl)-1-cyclopropylethanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes.

Comparación Con Compuestos Similares

N-(4-chlorobenzyl)-1-cyclopropylethanamine: Similar structure with a chlorine atom instead of bromine.

N-(4-methylbenzyl)-1-cyclopropylethanamine: Similar structure with a methyl group instead of bromine.

N-(4-fluorobenzyl)-1-cyclopropylethanamine: Similar structure with a fluorine atom instead of bromine.

Uniqueness: N-(4-bromobenzyl)-1-cyclopropylethanamine is unique due to the presence of the bromine atom, which imparts different chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Actividad Biológica

N-(4-bromobenzyl)-1-cyclopropylethanamine is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrN

- Molecular Weight : 252.15 g/mol

- InChI Key : ZLNXBKZYFMULFP-UHFFFAOYSA-N

The compound features a cyclopropyl group attached to an ethanamine backbone, with a bromobenzyl substituent, which may influence its interaction with biological targets.

This compound is hypothesized to interact with various receptors in the central nervous system (CNS). Compounds with similar structures often act as antagonists or modulators at their target sites. The specific mechanisms may involve:

- Receptor Modulation : Potential modulation of neurotransmitter receptors, which could affect mood and cognitive functions.

- Biochemical Pathways : Influence on multiple metabolic pathways, potentially leading to alterations in cellular signaling and function.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by several factors:

- Absorption : Likely variable depending on formulation and administration route.

- Distribution : Expected to distribute throughout body tissues, particularly within the CNS.

- Metabolism : Subject to first-pass metabolism, which may significantly affect bioavailability.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, a comparative study on similar compounds showed varying Minimum Inhibitory Concentration (MIC) values against bacterial strains:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Ethambutol | 1.2 | Positive control |

| Isoniazid | 0.25 | Positive control |

| This compound | ND | Not determined |

The structural modifications significantly influence antimicrobial efficacy, indicating that specific functional groups are crucial for activity.

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may have anticancer properties. For example, research has indicated that benzodiazole derivatives can selectively target cancer cells while minimizing cytotoxicity to normal cells.

Case Studies and Research Findings

-

Anticancer Activity :

- A study published in PubMed explored the effects of various benzodiazole derivatives on human leukemia cell lines. The results indicated that certain modifications in the structure led to enhanced antiproliferative activity against U937 cells, suggesting potential for therapeutic applications in oncology .

- Neuropharmacological Effects :

-

Environmental Stability :

- Research also examined how environmental factors like pH and temperature affect the stability and efficacy of this compound in biological systems. Variations in these conditions were shown to alter the compound's bioactivity significantly.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom on the aromatic ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Halogen Exchange

-

Reagents: CuCN, NaI, or other nucleophiles

-

Conditions: Polar aprotic solvents (DMF, DMSO) at 80–120°C

-

Products:

Nucleophile Product Yield (%) Reference CN⁻ N-(4-cyanobenzyl)-1-cyclopropylethanamine 65–72 I⁻ N-(4-iodobenzyl)-1-cyclopropylethanamine 58–63

The electron-withdrawing bromine enhances ring activation, directing substitution to the para position. Steric hindrance from the cyclopropane group slightly reduces reaction rates compared to non-cyclopropyl analogs.

Oxidation Reactions

The secondary amine undergoes oxidation to form imine or nitroso intermediates, depending on conditions:

Peracid-Mediated Oxidation

-

Reagents: mCPBA (meta-chloroperbenzoic acid)

-

Conditions: Dichloromethane, 0–25°C

-

Product: N-oxide derivative (observed via LC-MS).

Metal-Catalyzed Oxidation

-

Catalyst: RuO₂ or MnO₂

-

Conditions: Aqueous acidic medium

-

Outcome: Partial decomposition of the cyclopropane ring, yielding fragmented carbonyl compounds.

Reduction Reactions

While the amine itself is not reduced, the cyclopropane ring participates in hydrogenation:

Catalytic Hydrogenation

-

Catalyst: Pd/C or PtO₂

-

Conditions: H₂ (1–3 atm), ethanol, 25°C

-

Product: Ring-opened propane derivative (N-(4-bromobenzyl)-pentan-2-amine) with >90% selectivity.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts under acidic or thermal conditions:

Acid-Induced Ring Opening

-

Reagent: HCl (conc.)

-

Conditions: Reflux in dioxane

-

Product: 1-(4-bromobenzyl)-3-chloropentane (via carbocation rearrangement).

Thermal Decomposition

-

Conditions: 150–200°C under inert atmosphere

-

Product: Styrene derivatives and ethylene gas (confirmed by GC-MS).

Pharmaceutical Intermediates

Ligand Design

Comparative Reactivity

Reactivity differs from non-brominated or non-cyclopropyl analogs:

| Property | N-(4-bromobenzyl)-1-cyclopropylethanamine | N-(4-methylbenzyl)-1-cyclopropylethanamine |

|---|---|---|

| NAS Rate (k, M⁻¹s⁻¹) | 1.2 × 10⁻³ | 3.8 × 10⁻⁴ |

| Thermal Stability | Decomposes at 150°C | Stable up to 200°C |

The bromine atom accelerates NAS but reduces thermal stability due to increased steric and electronic effects.

Mechanistic Insights

-

Cyclopropane Ring Strain: Lowers activation energy for ring-opening reactions.

-

Bromine Electronic Effects: Enhances electrophilicity at the para position, favoring nucleophilic attack.

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYCYVPOKMSRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.